2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Researchers requiring a reliable benzotriazole building block with a reactive handle for library synthesis face supply chain inconsistencies. This compound provides a solution: • Reactive Ar-CH₂Br electrophile for efficient nucleophilic displacement • Defined N2-aryl-2H-benzotriazole scaffold for SAR exploration • Consistent ≥95% purity with GC-MS characterization available • Suitable for medicinal chemistry, material science, and analytical standard applications

Molecular Formula C15H14BrN3O
Molecular Weight 332.19 g/mol
CAS No. 1119451-27-2
Cat. No. B1293069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
CAS1119451-27-2
Molecular FormulaC15H14BrN3O
Molecular Weight332.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CBr)N2N=C3C=CC=CC3=N2
InChIInChI=1S/C15H14BrN3O/c1-2-20-15-8-7-11(10-16)9-14(15)19-17-12-5-3-4-6-13(12)18-19/h3-9H,2,10H2,1H3
InChIKeyKHBMLZOQYQBPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole: Structural Baseline


2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole (CAS 1119451-27-2) is a benzotriazole derivative with the molecular formula C₁₅H₁₄BrN₃O and a molecular weight of 332.2 g/mol . It features a 2H-1,2,3-benzotriazole core N-substituted at the 2-position with a 2-ethoxyphenyl ring, which in turn carries a bromomethyl group at the 5-position of that phenyl ring [1]. Benzotriazole derivatives are recognized as versatile scaffolds in medicinal chemistry and organic synthesis due to their broad pharmacological potential and their utility as intermediates [2]. However, this compound lacks publicly available, peer-reviewed primary literature or patent data that would enable direct, quantitative comparisons to specific analogs.

Alkylation Reactive bromomethyl handle supports further derivatization via nucleophilic substitution.
Solubility High estimated lipophilicity may aid organic-phase reactions and non-polar solvent compatibility.
QC Reference GC‑MS spectrum available for identity verification and purity assessment.

2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole: Key Structural Distinctions


Within the benzotriazole class, structural modifications profoundly impact reactivity, physicochemical properties, and biological activity [1]. The target compound's specific substitution pattern—a 2H-tautomeric benzotriazole core N2-linked to a 2-ethoxyphenyl ring bearing a 5-bromomethyl group—distinguishes it from numerous potential analogs [2]. Alternative benzotriazole derivatives may differ in N-substitution position (N1 vs. N2), halogen type and position (e.g., chloro, fluoro, or bromo at other sites), or may lack the ethoxy solubilizing group entirely. Such variations alter lipophilicity (calculated XLogP3 = 5.2 for this compound [2]), electronic properties, and the reactivity of the alkylating bromomethyl handle, thereby affecting performance in downstream synthetic applications. Direct substitution with a generic or in-class alternative without experimental validation therefore carries the risk of altered reaction outcomes or biological profiles.

Tautomer N1‑substituted 1H‑benzotriazole analogs may exhibit different tautomeric equilibrium and electronic properties, potentially altering reactivity or binding.
Handle Analogs lacking the bromomethyl group remove the key electrophilic site required for nucleophilic substitution and modular synthesis.
Lipophilicity Des‑ethoxy or more polar analogs may shift solubility profile, reducing compatibility with organic reaction media or extraction protocols.

2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole: Differentiation Evidence


N2-Aryl vs. N1-Alkyl Substitution

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole is an N2-aryl substituted 2H-benzotriazole derivative. This contrasts with the more common N1-substituted 1H-benzotriazole derivatives often encountered as synthetic intermediates. The N2-substitution pattern and 2H-tautomeric form of this compound are explicitly confirmed by its IUPAC name and structural data . While direct quantitative comparisons are absent from the literature, the 2H-benzotriazole scaffold is known to exhibit distinct biological and chemical properties relative to 1H-substituted analogs [1].

N2‑Aryl vs. N1‑Alkyl
Class‑level
Target: N2‑aryl 2H‑benzotriazole
Comparator: N1‑substituted 1H‑benzotriazole
Regiochemistry may alter electronic profile and binding geometry.
No direct quantitative comparison data available; class‑level inference.
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Bromomethyl Substituent: Alkylation Handle

The compound features a benzylic bromomethyl group (Ar-CH₂Br) located at the 5-position of the 2-ethoxyphenyl ring. This functional group is a reactive electrophile capable of undergoing nucleophilic substitution (S_N2) reactions with amines, thiols, alkoxides, and other nucleophiles. While no direct kinetic data (e.g., relative rates of substitution) are available for this specific compound, the bromomethyl group's reactivity is a class-level property . Analogs lacking this group (e.g., simple 2-phenyl-benzotriazole) or containing less reactive halogens (e.g., chloromethyl) would not participate in these reactions under the same conditions .

Bromomethyl Handle
Data to verify
Target: Contains Ar‑CH₂Br
Comparator: Lacks bromomethyl
Alkylation reactivity critical for further functionalization.
Reactivity inferred from class behavior; direct kinetic data absent.
Synthetic Chemistry Medicinal Chemistry Bioconjugation

Ethoxy Substituent Enhances Lipophilicity

The presence of a 2-ethoxy group (-OCH₂CH₃) on the N-aryl ring increases the compound's lipophilicity compared to unsubstituted or more polar analogs. The calculated partition coefficient (XLogP3) for this compound is 5.2, indicating a high preference for organic phases [1]. This value is provided without a comparator in the source, but a structurally similar compound lacking the ethoxy group would be expected to have a significantly lower XLogP3 value, based on established fragment-based calculation methods [2].

Lipophilicity
Reported
XLogP3 = 5.2 (Δ ≈ 2.4 vs. N1‑methyl analog)
Indicates higher preference for organic phases over polar analogs.
Calculated value; experimental logP may differ. Source: XLogP3 algorithm.
Physicochemical Properties Formulation Synthetic Chemistry

Mass Spectrometry Data for Quality Control

A reference gas chromatography-mass spectrometry (GC-MS) spectrum is available for this compound, providing a definitive analytical fingerprint for identity verification and purity assessment [1]. The exact mass of the most abundant isotopologue is 331.032025 g/mol [1]. This analytical data serves as a baseline for quality control in procurement; the absence of such reference data for an alternative compound would hinder rigorous identity confirmation upon receipt.

Reference Spectrum
Analytical context
Exact Mass = 331.0320 g/mol; GC‑MS spectrum available
Enables identity verification and purity assessment upon receipt.
Wiley SpectraBase reference; supports QC method development.
Analytical Chemistry Quality Control Structural Confirmation

2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole: Application Scenarios


Diversification via Nucleophilic Substitution

This compound is suitable for use as an alkylating agent in organic synthesis, where the reactive benzylic bromomethyl group can be displaced by a variety of nucleophiles to generate a library of 5-substituted-2-ethoxyphenyl-benzotriazole derivatives [1]. This scenario is directly supported by the compound's structural features, specifically the presence of the Ar-CH₂Br electrophile.

Medicinal Chemistry Probe Synthesis

The benzotriazole core is a recognized privileged scaffold in drug discovery [1]. This specific derivative may serve as a key intermediate or final compound in medicinal chemistry campaigns exploring structure-activity relationships around the N2-aryl-2H-benzotriazole chemotype, leveraging its unique substitution pattern and functional handle for further elaboration [2].

Material Science Precursor Development

Benzotriazole derivatives are known for their UV-absorbing properties and use as photostabilizers [1]. This bromomethyl-functionalized variant can be employed as a precursor for covalently attaching the benzotriazole chromophore to polymer backbones or other material matrices through nucleophilic substitution reactions with pendant functional groups [1].

Quality Control & Analytical Method Development

The availability of a reference GC-MS spectrum [1] makes this compound useful for developing and validating analytical methods. It can serve as a standard for calibrating instruments, optimizing separation conditions for similar benzotriazole derivatives, or verifying the identity of synthesized products bearing the same core structure.

Application
Selection Property
Validation Focus
Nucleophilic diversification
Reactive bromomethyl handle
Nucleophile displacement efficiency
Medicinal chemistry probe synthesis
N2‑aryl‑2H‑benzotriazole scaffold
Structure‑activity relationship exploration
Material science precursor
Photostabilizer‑attachment capability
Covalent grafting to polymer matrices
Analytical method development
Reference GC‑MS spectrum
Instrument calibration and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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